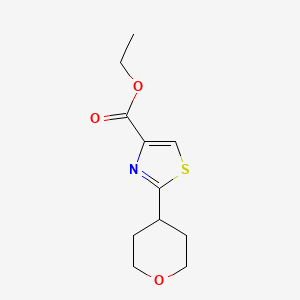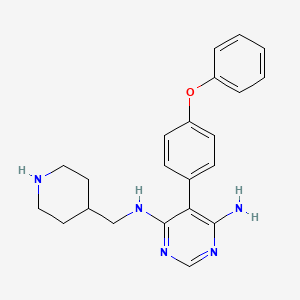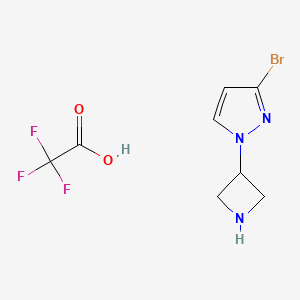
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrazole, and trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid typically involves the reaction of azetidine derivatives with pyrazole compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts. The reaction is usually carried out at temperatures ranging from room temperature to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(azetidin-3-yl)-1H-pyrazol-3-amine, trifluoroacetic acid
- 1-(azetidin-3-yl)-3-fluoroazetidine, trifluoroacetic acid
- 1-(azetidin-3-yl)azetidine, trifluoroacetic acid
Comparison: Compared to similar compounds, 1-(azetidin-3-yl)-3-bromo-1H-pyrazole, trifluoroacetic acid is unique due to the presence of the bromine atom in the pyrazole ring
Eigenschaften
Molekularformel |
C8H9BrF3N3O2 |
|---|---|
Molekulargewicht |
316.08 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-3-bromopyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8BrN3.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2;(H,6,7) |
InChI-Schlüssel |
VHQMOJMKRFVWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)N2C=CC(=N2)Br.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)
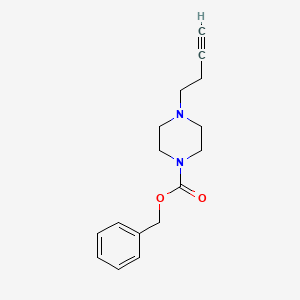
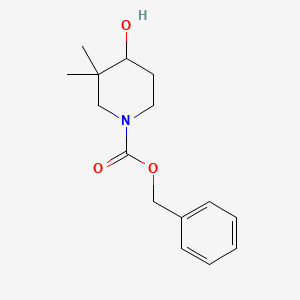
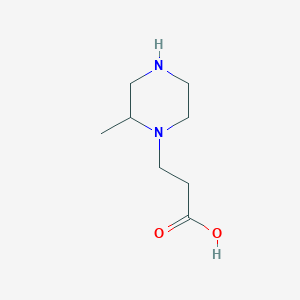

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)
![2-methyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazol-4-one](/img/structure/B13502577.png)

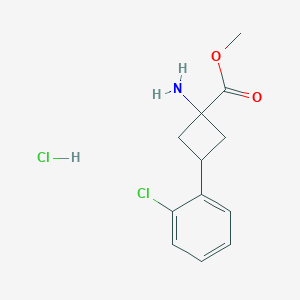

![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
